CB2 Preferential Agonism: 4.6-Fold Selectivity Over CB1 in Functional Assays
In identical FLIPR membrane potential assays (human receptors expressed in mouse AtT20 cells), 1-(4-fluorobenzyl)-1H-indole-3-carbonitrile displayed an EC50 of 62 nM at CB2 and 284 nM at CB1 , yielding a CB2/CB1 selectivity ratio of approximately 4.6. In contrast, the broader class of valinate/tert-leucinate synthetic cannabinoids (e.g., MDMB-FUBINACA, 5F-AMB) generally exhibit CB1-preferring profiles with EC50 values ranging from 0.45 to 36 nM at CB1 . This CB2-preferring activation pattern is atypical among widely studied synthetic cannabinoid receptor agonists and is a direct consequence of the 4-fluorobenzyl substitution on the otherwise minimal indole-3-carbonitrile core.
| Evidence Dimension | Functional agonist potency at CB2 vs CB1 |
|---|---|
| Target Compound Data | CB2 EC50 = 62 nM; CB1 EC50 = 284 nM |
| Comparator Or Baseline | Class-level benchmark: valinate/tert-leucinate SCRAs (e.g., MDMB-FUBINACA, 5F-AMB): CB1 EC50 range 0.45–36 nM; CB2 EC50 range 4.6–128 nM |
| Quantified Difference | Target CB2/CB1 ratio = 4.6 (CB2-selective); class benchmark = CB1-preferring (ratios typically <1.0) |
| Conditions | FLIPR membrane potential assay; human CB1 and CB2 receptors heterologously expressed in mouse AtT20 cells |
Why This Matters
Researchers requiring a CB2-biased agonist probe or a structurally minimal scaffold for CB2 selectivity studies should select this compound over CB1-preferring carboxamide SCRAs.
- [1] BindingDB, Entry BDBM50229938 (ChEMBL ID CHEMBL1592888). EC50 data at human CB1 (284 nM) and human CB2 (62 nM) obtained via FLIPR membrane potential assay in mouse AtT20 cells. Deposited 2023-06-19. View Source
- [2] Banister SD, et al. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids. ACS Chem Neurosci. 2016; 7(9):1241–1254. Table 1: EC50 ranges for CB1 (0.45–36 nM) and CB2 (4.6–128 nM) across tested SCRAs. View Source
